

Technical Guide: 3-Fluoro-N-methylbenzylamine (CAS 90389-84-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-N-methylbenzylamine

Cat. No.: B151531

[Get Quote](#)

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **3-Fluoro-N-methylbenzylamine**, a key fluorinated building block in modern chemistry. It details the compound's physicochemical properties, synthesis protocols, spectroscopic data, and significant applications, particularly in the pharmaceutical and agrochemical sectors.

Core Physicochemical Properties

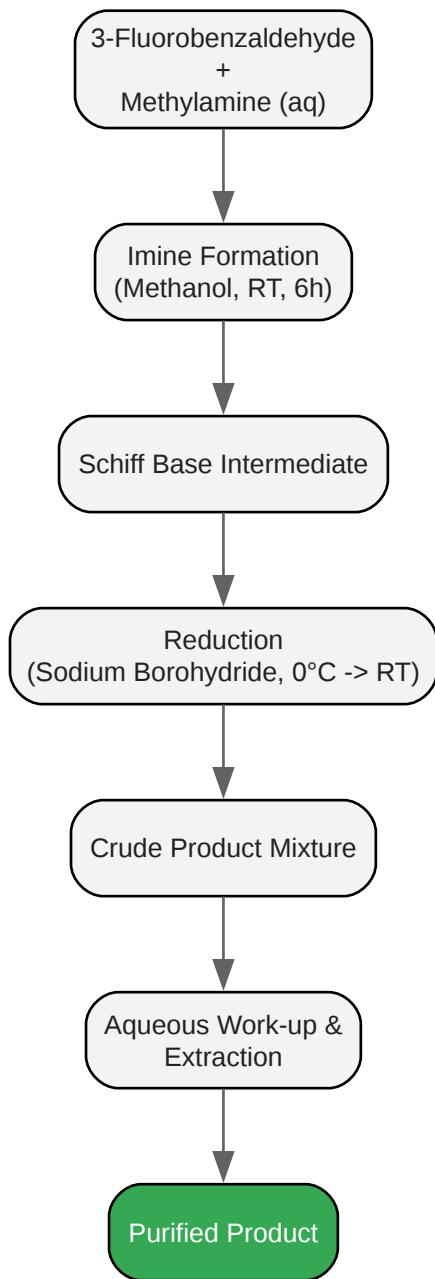
3-Fluoro-N-methylbenzylamine is a versatile intermediate recognized for its utility in synthesizing bioactive molecules.^[1] The fluorine substitution enhances reactivity and can improve the metabolic stability and bioavailability of derivative compounds.^{[1][2]} Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	90389-84-7	[1] [3]
Molecular Formula	C ₈ H ₁₀ FN	[1] [3]
Molecular Weight	139.17 g/mol	[1] [3]
Appearance	Colorless to red to green clear liquid	[1]
Density	1.015 - 1.05 g/mL at 25 °C	[1] [3] [4]
Boiling Point	183-184 °C	[1] [3] [4]
Refractive Index (n _{20D})	1.4990 - 1.50	[1] [3]
Flash Point	66 °C (152 °F)	[3] [5]
Purity	Typically ≥ 97% (by GC)	[1]
Storage	Store at 2-8 °C, under an inert atmosphere	[1] [6]

Synthesis and Experimental Protocols

The predominant method for synthesizing **3-Fluoro-N-methylbenzylamine** is the reductive amination of 3-fluorobenzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target amine.

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.[\[3\]](#)


Materials:

- 3-Fluorobenzaldehyde (20.0 g, 161 mmol)
- Methylamine (40% aqueous solution, 15.3 mL, 177 mmol)
- Methanol (150 mL)
- Sodium borohydride (6.10 g, 161 mmol)

- Dichloromethane (DCM)
- 2N Hydrochloric Acid (HCl)
- 6N Sodium Hydroxide (NaOH)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water

Procedure:

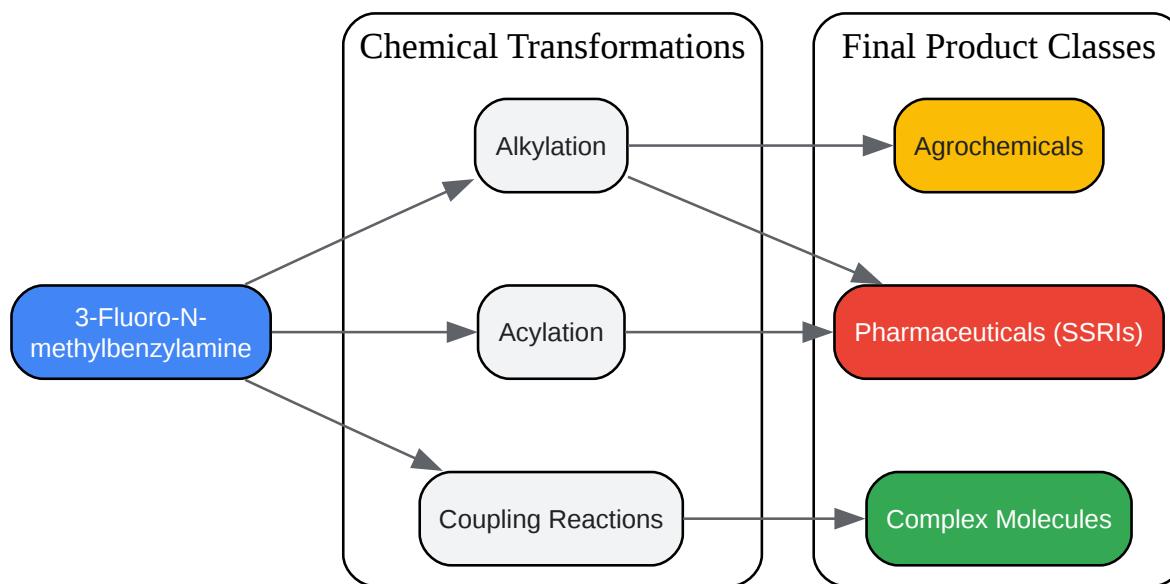
- **Imine Formation:** In a suitable reaction vessel, dissolve 3-fluorobenzaldehyde in methanol at room temperature. To this stirred solution, add the 40% aqueous methylamine solution dropwise. Continue to stir the mixture for 6 hours at room temperature.
- **Reduction:** Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride in small portions, monitoring for any exotherm.
- Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 16.5 hours.
- **Work-up:**
 - Quench the reaction by the slow addition of deionized water.
 - Acidify the mixture with 2N HCl.
 - Perform an extraction with dichloromethane (3x) to remove any unreacted aldehyde. The protonated amine product will remain in the aqueous phase.
 - Carefully basify the aqueous layer with 6N NaOH solution until strongly alkaline.
 - Extract the deprotonated amine product into dichloromethane (4x).
- **Isolation:** Combine the organic extracts from the basic extraction. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford **3-Fluoro-N-methylbenzylamine** as a clear oil.[3]

[Click to download full resolution via product page](#)

Caption: One-pot reductive amination synthesis workflow.

Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of **3-Fluoro-N-methylbenzylamine**.


- ^1H NMR (300 MHz, CDCl_3), δ (ppm): 7.32 (td, $J = 7.5, 1.7$ Hz, 1H), 7.28-7.19 (m, 1H), 7.14-6.98 (m, 2H), 3.80 (s, 2H, $-\text{CH}_2-$), 2.45 (s, 3H, $-\text{CH}_3$), 1.47 (br s, 1H, $-\text{NH}$).[3]

- ^{13}C NMR: While a published spectrum is not readily available, characteristic signals are expected for the methyl (~36 ppm), methylene (~56 ppm), and aromatic carbons (113-164 ppm range), with C-F coupling visible on the aromatic signals.
- Infrared (IR): Expected characteristic peaks include N-H stretching (~3300-3400 cm^{-1}), sp^3 and sp^2 C-H stretching (~2800-3100 cm^{-1}), aromatic C=C stretching (~1450-1600 cm^{-1}), and a strong C-F stretching band (~1000-1350 cm^{-1}).

Applications in Research and Development

This compound is a valuable intermediate with broad applications in several fields of chemical science.

- Pharmaceutical Development: It is a crucial building block for synthesizing various pharmaceuticals, especially those targeting neurological disorders.[1][6] Its use in the design of selective serotonin reuptake inhibitors (SSRIs) is a notable application.[1][2]
- Organic Synthesis: As a versatile amine, it is used in a wide array of chemical reactions, including nucleophilic substitutions and coupling reactions, to create more complex molecular architectures.[1][2]
- Biochemical Research: The compound is employed in studies involving receptor interactions and enzyme activities, aiding in the elucidation of biological processes.[1][2][6]
- Agricultural Chemistry: It serves as a precursor in the formulation of modern agrochemicals, including effective pesticides and herbicides.[1][2]

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from **3-Fluoro-N-methylbenzylamine**.

Safety and Handling

3-Fluoro-N-methylbenzylamine is a corrosive and harmful chemical that must be handled with appropriate safety precautions.

Hazard Class	GHS Information	Reference(s)
Pictograms		[3]
Signal Word	Danger	[5]
Hazard Statements	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.	[3] [5]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]

Users must consult the full Safety Data Sheet (SDS) prior to use and handle the compound within a chemical fume hood using appropriate personal protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (3-FLUOROBENZYL)METHYLAMINE | 90389-84-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: 3-Fluoro-N-methylbenzylamine (CAS 90389-84-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151531#3-fluoro-n-methylbenzylamine-cas-number-90389-84-7\]](https://www.benchchem.com/product/b151531#3-fluoro-n-methylbenzylamine-cas-number-90389-84-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com